molecular formula C19H30O2 B13436473 5beta-Androsterone-d4 (1mg/ml in Acetonitrile)

5beta-Androsterone-d4 (1mg/ml in Acetonitrile)

Cat. No.: B13436473
M. Wt: 294.5 g/mol
InChI Key: QGXBDMJGAMFCBF-JZCOCQNJSA-N
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Description

5beta-Androsterone-d4 (1mg/ml in Acetonitrile) is a deuterated analog of 5beta-Androsterone, a steroid hormone. This compound is often used as an internal standard in various analytical applications due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Androsterone-d4 involves the incorporation of deuterium atoms into the 5beta-Androsterone molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

Industrial production of 5beta-Androsterone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

5beta-Androsterone-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to 5beta-Androstanedione using oxidizing agents like chromium trioxide.

    Reduction: Reduction to 5beta-Androstanediol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: 5beta-Androstanedione.

    Reduction: 5beta-Androstanediol.

    Substitution: Halogenated derivatives of 5beta-Androsterone-d4.

Scientific Research Applications

5beta-Androsterone-d4 is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of steroid hormones.

    Biology: In studies of steroid metabolism and enzyme activity.

    Medicine: In clinical research to monitor hormone levels and diagnose endocrine disorders.

    Industry: In the development of pharmaceuticals and quality control of steroid-based products.

Mechanism of Action

The mechanism of action of 5beta-Androsterone-d4 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal internal standard for analytical applications.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Androsterone: Another isomer of androsterone with different biological activity.

    Androstenedione: A precursor to both testosterone and estrone.

    Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.

Uniqueness

5beta-Androsterone-d4 is unique due to its deuterium labeling, which provides distinct mass spectrometric properties. This makes it highly valuable as an internal standard for precise quantification in analytical chemistry.

Properties

Molecular Formula

C19H30O2

Molecular Weight

294.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2

InChI Key

QGXBDMJGAMFCBF-JZCOCQNJSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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